Emtricitabine-15N,D2
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Overview
Description
Emtricitabine-15N,D2 is a nucleoside reverse transcriptase inhibitor (NRTI) that is labeled with nitrogen-15 and deuterium. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of emtricitabine, an antiviral agent for the treatment of HIV infection . The labeling with nitrogen-15 and deuterium allows for precise tracking and quantification in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine-15N,D2 involves the incorporation of nitrogen-15 and deuterium into the emtricitabine molecule. One common method includes the reduction of L-menthyl emtricitabine with sodium borohydride . The process ensures high yield and purity without involving emtricitabine organic or inorganic acid salts as intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to validate the product’s quality .
Chemical Reactions Analysis
Types of Reactions: Emtricitabine-15N,D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Emtricitabine-15N,D2 is widely used in scientific research for various applications:
Mechanism of Action
Emtricitabine-15N,D2, like emtricitabine, is a cytidine analog. It is phosphorylated by intracellular kinases to its active metabolite, emtricitabine 5’-triphosphate. This active metabolite inhibits the activity of HIV reverse transcriptase by competing with the endogenous substrate deoxycytidine 5’-triphosphate for incorporation into the HIV DNA chain. This incorporation results in chain termination, thereby preventing the replication of the virus .
Comparison with Similar Compounds
Lamivudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with emtricitabine for the treatment of HIV.
Comparison:
Lamivudine vs. Emtricitabine-15N,D2: Both compounds are cytidine analogs and share similar mechanisms of action.
Tenofovir vs. This compound: While tenofovir is a nucleotide analog, this compound is a nucleoside analog.
This compound stands out due to its isotopic labeling, which provides unique advantages in research applications, particularly in the precise tracking and quantification of the compound in biological systems .
Biological Activity
Emtricitabine-15N,D2 is a stable isotope-labeled derivative of emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV and hepatitis B virus (HBV) infections. This compound has garnered attention due to its unique isotopic labeling, which allows for enhanced tracking and understanding of its biological activity in various studies. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical properties:
- Chemical Formula : C9H11N3O3S
- Molecular Weight : 247.26 g/mol
- CAS Number : 2714436-53-8
- Appearance : White to off-white crystalline solid
The stable isotopes (15N and D2) enhance the compound's utility in metabolic studies and pharmacokinetic assessments.
Emtricitabine functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses such as HIV and HBV. The mechanism involves:
- Phosphorylation : Emtricitabine is phosphorylated to its active triphosphate form within cells.
- Inhibition of Viral DNA Synthesis : The triphosphate competes with natural nucleotides for incorporation into viral DNA, leading to chain termination and preventing viral replication .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antiviral Activity : Demonstrated potent antiviral activity against HIV and HBV with an IC50 value as low as 10 nmol/L in HBV cell lines .
- Resistance Patterns : Resistance to emtricitabine can occur due to mutations such as M184V/I in the HIV reverse transcriptase gene, which affects its efficacy .
In Vitro Studies
In vitro studies have shown that Emtricitabine exhibits a range of biological activities:
Cell Line | IC50 (µM) | Comments |
---|---|---|
MAGI-CCR5 | 0.00013 - 0.64 | Effective against HIV-1 |
HepG22.2.15 (HBV model) | 10 nmol/L | Strong inhibition of HBV replication |
In Vivo Studies
In vivo experiments using chimeric mouse models have provided insights into the drug's effectiveness:
- Dose-Dependent Reduction : Administration of Emtricitabine led to a significant reduction in HBVDNA levels in a dose-dependent manner, even at low doses (3.5 mg/kg/day) .
- Tumor Size Stability : Despite effective antiviral action, tumor sizes remained unchanged at higher doses (89 mg/kg/day), indicating selective anti-HBV activity without affecting tumor growth .
Case Studies
Several clinical trials have evaluated the efficacy and safety of Emtricitabine in various populations:
- Clinical Trial on HIV Treatment :
- Pre-exposure Prophylaxis (PrEP) :
Properties
Molecular Formula |
C8H10FN3O3S |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-(15N)azanyl-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i2D2,10+1 |
InChI Key |
XQSPYNMVSIKCOC-SOECANAFSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)[15NH2])F)O |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.